REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1C=O.Br[CH:11]([Br:13])Br.[OH2:14].[OH-].[K+].COCC[O:21][CH3:22]>>[Br:13][CH:11]([C:9]1[CH:8]=[CH:7][CH:6]=[CH:3][C:2]=1[Cl:1])[C:22]([OH:21])=[O:14] |f:3.4|
|
Name
|
|
Quantity
|
70.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
139 g
|
Type
|
reactant
|
Smiles
|
BrC(Br)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
131 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
114 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise to 10° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained there for 10 hours
|
Duration
|
10 h
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
BrC(C(=O)O)C1=C(C=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |